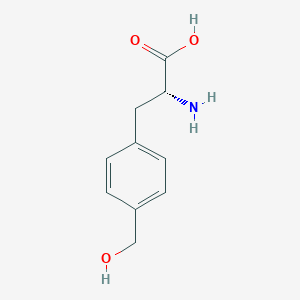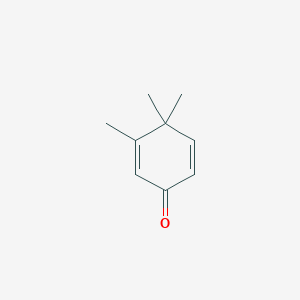
2,5-Cyclohexadien-1-one, 3,4,4-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- is a chemical compound that is commonly used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents like ethanol and ether. This compound has a wide range of applications in various fields of science, including biochemistry, pharmacology, and organic chemistry.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have potential anti-cancer effects by inhibiting the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- in lab experiments is its stability and solubility in organic solvents. It is also relatively easy to synthesize. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl-. One direction is to further investigate its potential therapeutic effects in the treatment of various diseases, including cancer and inflammation. Another direction is to study its mechanism of action in more detail to better understand its effects on biological systems. Additionally, there is potential for the development of new compounds based on the structure of 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- can be achieved by several methods. One of the most common methods is the Friedel-Crafts acylation of 2,5-dimethylphenol with acetyl chloride in the presence of aluminum chloride. This reaction yields 2,5-dimethyl-4-(3,4,4-trimethylcyclohexa-1,5-dien-1-yl)-3-oxocyclohexa-2,5-dien-1-yl acetate, which can be hydrolyzed to obtain 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl-.
Aplicaciones Científicas De Investigación
2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- has a wide range of scientific research applications. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. It is also used in biochemistry and pharmacology research as a model compound for studying the mechanism of action of other compounds. Additionally, it has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer and inflammation.
Propiedades
Número CAS |
17429-31-1 |
|---|---|
Nombre del producto |
2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- |
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
3,4,4-trimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O/c1-7-6-8(10)4-5-9(7,2)3/h4-6H,1-3H3 |
Clave InChI |
XWYNZKIPFPUMPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C=CC1(C)C |
SMILES canónico |
CC1=CC(=O)C=CC1(C)C |
Otros números CAS |
17429-31-1 |
Sinónimos |
3,4,4-Trimethyl-2,5-cyclohexadien-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



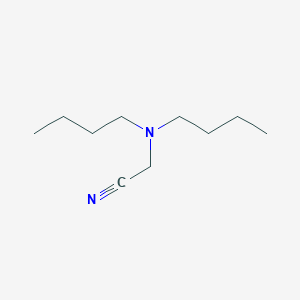
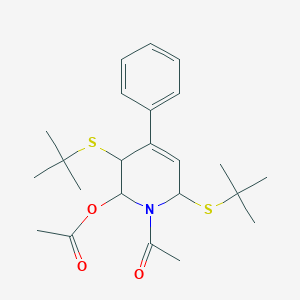
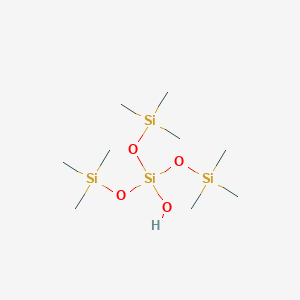

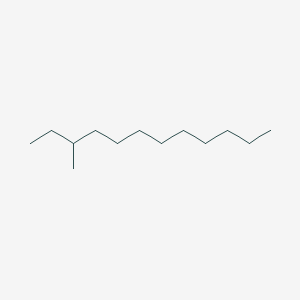
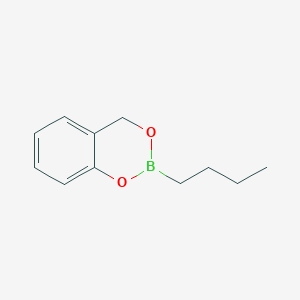
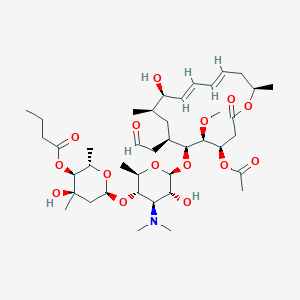
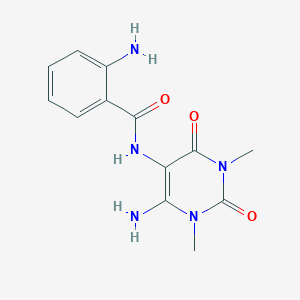
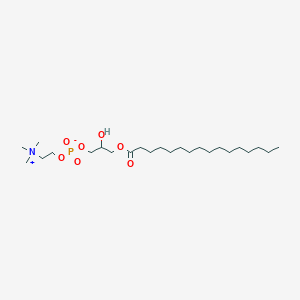
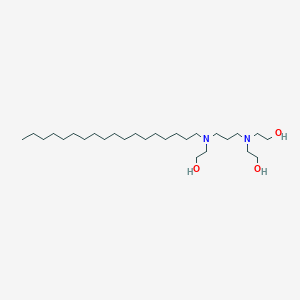
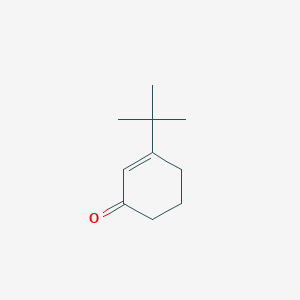
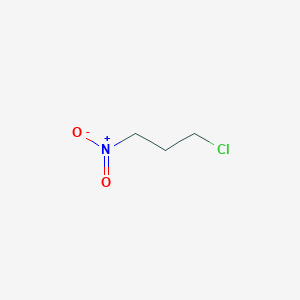
![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)
